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molecular formula C9H8O3 B086945 Phenylpyruvic acid CAS No. 156-06-9

Phenylpyruvic acid

Cat. No. B086945
M. Wt: 164.16 g/mol
InChI Key: BTNMPGBKDVTSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05028738

Procedure details

By the same operation as in Example 61 except that 6 ml of 1,4-dioxane was used as the solvent, 2-oxo-3,4-diphenylbutanoic acid formed in a yield of 63 % by the reaction of 0.49 g (3 mmoles) of phenylpyruvic acid with 0.5 ml of benzyl chloride, as determined by NMR spectral analysis.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
2-oxo-3,4-diphenylbutanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH:6]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)CC1C=CC=CC=1)[C:3]([OH:5])=[O:4].C(Cl)C1C=CC=CC=1>O1CCOCC1>[C:14]1([CH2:6][C:2](=[O:1])[C:3]([OH:5])=[O:4])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Two
Name
2-oxo-3,4-diphenylbutanoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(C(=O)O)C(CC1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3 mmol
AMOUNT: MASS 0.49 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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